

# An In-depth Technical Guide to (S)-3-Aminopiperidine Dihydrochloride Structural Analogs

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## Compound of Interest

Compound Name: *3-Aminopiperidine dihydrochloride*

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The (S)-3-aminopiperidine scaffold is a privileged structural motif in medicinal chemistry, serving as a key building block in a variety of therapeutic agents. Its chiral nature and conformational flexibility allow for precise interactions with biological targets, leading to potent and selective pharmacological activities. This technical guide provides a comprehensive overview of the structural analogs of (S)-3-aminopiperidine dihydrochloride, with a focus on their synthesis, biological activities, and mechanisms of action.

## Core Applications of (S)-3-Aminopiperidine Analogs

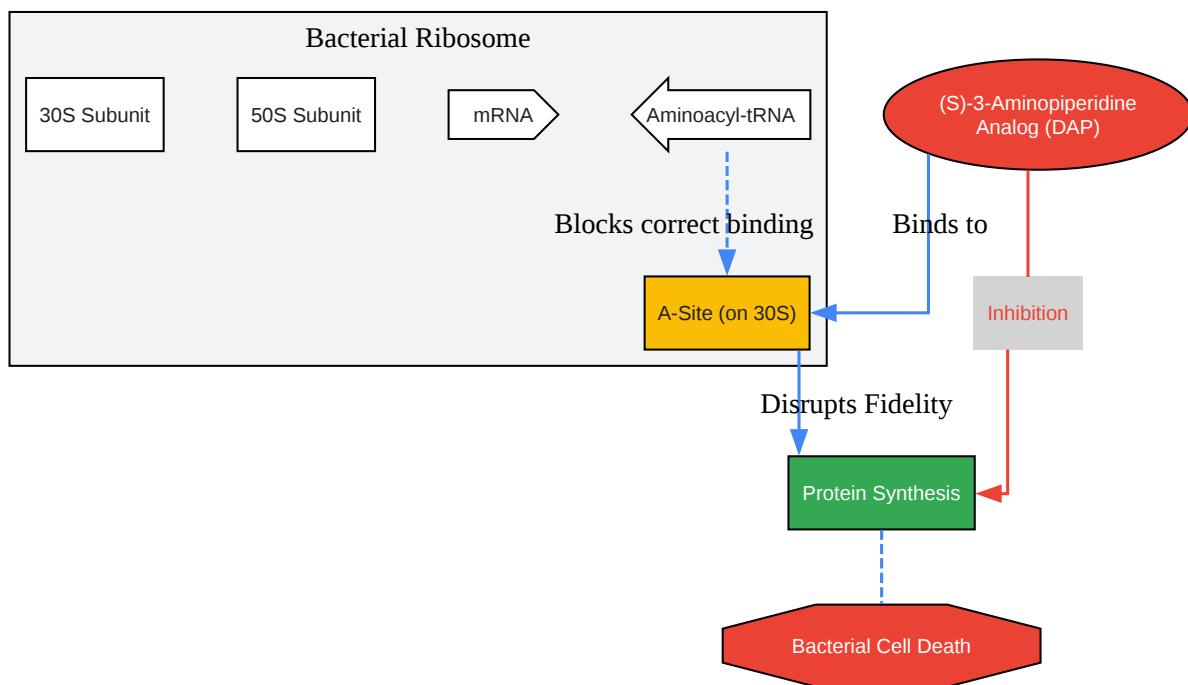
Structural analogs based on the (S)-3-aminopiperidine core have been extensively explored in two primary therapeutic areas: as antibacterial agents and as inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes. More recent research has also explored their potential as kinase inhibitors for oncology applications.

## Antibacterial Agents: Aminoglycoside Mimetics

A significant class of (S)-3-aminopiperidine analogs, particularly cis-3,5-diaminopiperidine (DAP) derivatives, have been developed as mimics of the 2-deoxystreptamine (2-DOS) core of aminoglycoside antibiotics.<sup>[1]</sup> These compounds target the bacterial ribosome, inhibiting protein synthesis and exhibiting potent antibacterial activity, especially against problematic

Gram-negative pathogens like *Pseudomonas aeruginosa*.<sup>[1][2]</sup> The DAP scaffold retains the crucial cis-1,3-diamine configuration of 2-DOS, which is essential for binding to the ribosomal RNA (rRNA) decoding site (A-site).<sup>[1]</sup>

Mechanism of Action: These analogs bind to the A-site within the 16S rRNA of the bacterial ribosome. This interaction disrupts the fidelity of translation, leading to the incorporation of incorrect amino acids and ultimately causing cell death.<sup>[3]</sup>



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